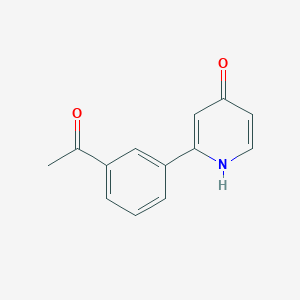
2-(3-Acetylphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Acetylphenyl)-5-hydroxypyridine (2-AP5H) is a small molecule that has been studied for its potential applications in scientific research. This molecule has been widely used in laboratory experiments due to its biochemical and physiological effects, as well as its ability to be synthesized in a laboratory setting.
科学的研究の応用
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, enzyme inhibition, and drug delivery. It has also been used in studies of the structure and function of proteins, as well as studies of the structure and function of DNA. Additionally, it has been used in studies of cell signaling and cell metabolism.
作用機序
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% works by binding to certain proteins and enzymes in the body. This binding can alter the structure and function of the proteins and enzymes, which can result in changes to cell signaling and metabolism. Additionally, the binding of 2-(3-Acetylphenyl)-5-hydroxypyridine, 95% can inhibit the activity of certain enzymes, which can affect the rate of reactions in the body.
Biochemical and Physiological Effects
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the rate of reactions in the body. Additionally, it has been shown to bind to certain proteins and enzymes, which can alter the structure and function of the proteins and enzymes. This can lead to changes in cell signaling and metabolism.
実験室実験の利点と制限
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting and can be obtained in 95% pure form. Additionally, it can bind to certain proteins and enzymes, which can be used to study their structure and function. However, 2-(3-Acetylphenyl)-5-hydroxypyridine, 95% also has several limitations. It has a relatively short half-life and can be metabolized quickly by the body. Additionally, it can be toxic at high concentrations and can cause side effects in some people.
将来の方向性
There are several potential future directions for 2-(3-Acetylphenyl)-5-hydroxypyridine, 95%. It could be used in the development of new drugs and therapies, as well as in the study of protein-protein interactions. Additionally, it could be used to study the structure and function of DNA, as well as to study cell signaling and metabolism. Additionally, it could be used in the development of new diagnostic tools, as well as in the development of new treatments for diseases. Finally, it could be used to study the effects of environmental factors on the body, as well as to study the effects of aging on the body.
合成法
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% can be synthesized through a multi-step process that involves the use of acetylation, hydrolysis, and pyridine synthesis. The first step is to acetylate 3-methylphenol to form 3-acetylphenol. This is followed by the hydrolysis of the 3-acetylphenol to form 3-hydroxyphenol. The 3-hydroxyphenol is then reacted with pyridine to form 2-(3-Acetylphenyl)-5-hydroxypyridine, 95%. The final product of this synthesis is a 95% pure 2-(3-Acetylphenyl)-5-hydroxypyridine, 95%.
特性
IUPAC Name |
1-[3-(5-hydroxypyridin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(16)8-14-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPTRASWUEMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692527 |
Source


|
| Record name | 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-43-9 |
Source


|
| Record name | 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














